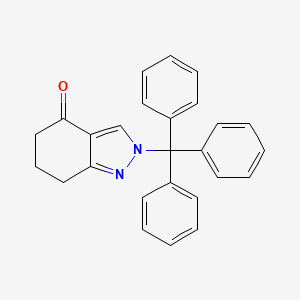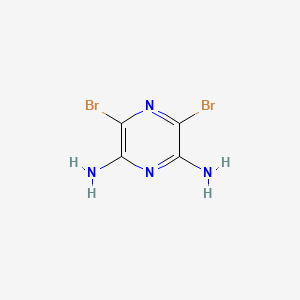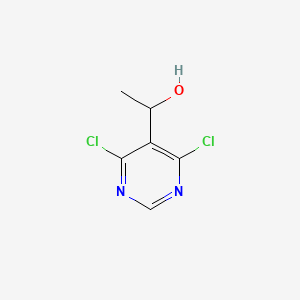
1-(4,6-二氯嘧啶-5-基)乙醇
描述
1-(4,6-Dichloropyrimidin-5-yl)ethanol , also known by its IUPAC name 1-(4,6-dichloro-5-pyrimidinyl)ethanone , is a chemical compound with the molecular formula C6H4Cl2N2O . It is a solid substance with a molecular weight of approximately 191.02 g/mol . The compound is characterized by its dichloropyrimidine ring and an attached ethanone group .
Synthesis Analysis
- Step 2 : React 1-(4,6-dichloro-pyrimidin-5-yl)-ethanone with 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (commonly known as Dess-Martin periodinane ) in dichloromethane under nitrogen at low temperature (around 0°C) .
Molecular Structure Analysis
The molecular structure of 1-(4,6-Dichloropyrimidin-5-yl)ethanol consists of a dichloropyrimidine ring connected to an ethanone group. The chlorine atoms are positioned at the 4th and 6th positions of the pyrimidine ring. The compound’s structure is crucial for understanding its properties and reactivity .
Physical and Chemical Properties Analysis
科学研究应用
乙醇在生化研究中的应用
乙醇在生化研究中得到了广泛的研究,因为它对生物系统的影响,特别是其对各种离子通道和受体的作用。一项研究回顾了乙醇与离子型受体脱敏之间的相互作用,突出了乙醇在调节受体功能中的重要作用。这种调节对于理解乙醇对身体的药理学和毒理学作用至关重要,表明具有相似性质的化合物可能被研究用于相关的生化应用 (Dopico & Lovinger,2009 年)。
乙醇在能源生产中的作用
对乙醇作为可再生能源的研究不断增长,研究重点是优化生物质中乙醇的生产。例如,作为乙醇生产副产品的酒糟的化学组成已被广泛研究,以了解和提高乙醇作为燃料添加剂的效率。这项研究对于减少对化石燃料的依赖和提高能源的可持续性至关重要,有可能提供见解,了解相关化合物如何为绿色化学和能源做出贡献 (Liu,2011 年)。
乙醇在医学和药理学研究中的应用
乙醇对健康的影响,特别是其遗传毒性潜力,已被广泛研究。研究乙醇的遗传毒性对于评估其作为工业化学品的安全性以及了解其在酒精饮料中消费时的影响至关重要。这些研究有助于毒理学更广泛的领域,为评估相关化合物安全性提供了一个框架,包括潜在的风险和作用机制 (Phillips & Jenkinson,2001 年)。
安全和危害
生化分析
Biochemical Properties
1-(4,6-Dichloropyrimidin-5-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate and chromium trioxide in chemical reactions . These interactions suggest that 1-(4,6-Dichloropyrimidin-5-yl)ethanol may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins.
Cellular Effects
1-(4,6-Dichloropyrimidin-5-yl)ethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of 1-(4,6-Dichloropyrimidin-5-yl)ethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,6-Dichloropyrimidin-5-yl)ethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation when exposed to certain conditions, such as the presence of chromium trioxide . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(4,6-Dichloropyrimidin-5-yl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(4,6-Dichloropyrimidin-5-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of specific metabolites
Transport and Distribution
The transport and distribution of 1-(4,6-Dichloropyrimidin-5-yl)ethanol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
1-(4,6-Dichloropyrimidin-5-yl)ethanol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a research tool or therapeutic agent.
属性
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPCRQZVRSYZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CN=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



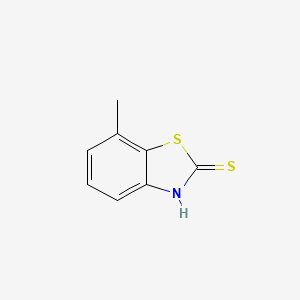

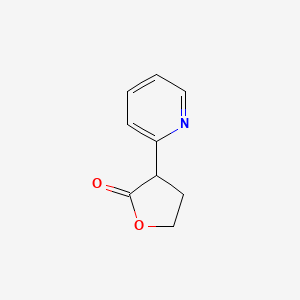
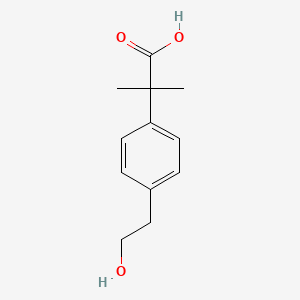
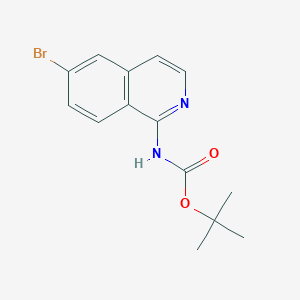

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)

